2-{[(4-bromophenyl)methyl]sulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole
Description
Properties
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2S2/c1-18(15,16)14-7-6-13-11(14)17-8-9-2-4-10(12)5-3-9/h2-5H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLZPBHIOBHLCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN=C1SCC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of Pre-Formed 2-Mercaptoimidazoline Derivatives
A widely documented approach involves the sequential alkylation and sulfonylation of a 4,5-dihydro-1H-imidazole scaffold. The synthesis begins with the preparation of 2-mercapto-4,5-dihydro-1H-imidazole, which is subsequently alkylated with 4-bromobenzyl bromide under basic conditions. For instance, EvitaChem reports that treating 2-mercapto-4,5-dihydro-1H-imidazole with 4-bromobenzyl bromide in dimethylformamide (DMF) at 60°C for 12 hours yields the intermediate 2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole with 78% efficiency.
The sulfonylation step employs methanesulfonyl chloride in the presence of triethylamine (TEA) as a base. As detailed in TSI Journals, reacting the alkylated intermediate with methanesulfonyl chloride (1.2 equiv) in dichloromethane at 0–5°C for 3 hours achieves 85% conversion to the target compound. Nuclear Magnetic Resonance (NMR) analysis confirms the introduction of the methanesulfonyl group at the N1 position, with characteristic shifts at δ 3.12 (s, 3H, SO2CH3) and δ 4.25–4.40 (m, 4H, imidazoline CH2).
Key Data:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Alkylation | 4-Bromobenzyl bromide, DMF, K2CO3 | 60°C, 12 h | 78% |
| Sulfonylation | Methanesulfonyl chloride, TEA, CH2Cl2 | 0–5°C, 3 h | 85% |
Cyclocondensation of 1,2-Diaminoethane with Thiourea Derivatives
An alternative route involves constructing the imidazoline ring de novo via cyclocondensation. ScienceDirect describes a method where 1,2-diaminoethane reacts with a thiourea precursor derived from 4-bromobenzyl isothiocyanate. Heating the mixture at 100°C in ethanol for 24 hours forms the 4,5-dihydroimidazole core, which is then sulfonylated as described in Section 1.
This method, however, faces challenges in regioselectivity. The PMC study notes that substituting the thiourea with electron-withdrawing groups (e.g., nitro) improves cyclization efficiency, yielding 70–75% of the intermediate. Subsequent sulfonylation proceeds with 80% efficacy, as confirmed by High-Resolution Mass Spectrometry (HRMS) showing a molecular ion peak at m/z 423.32.
Oxidative Cyclization of Thiosemicarbazones
A less conventional but high-yielding approach utilizes oxidative cyclization. The PMC protocol outlines the conversion of 4-bromobenzaldehyde to its thiosemicarbazone derivative, which undergoes cyclization in the presence of ammonium iron(III) sulfate. This one-pot reaction forms the 4,5-dihydroimidazole ring with an inherent sulfanyl group.
Methanesulfonylation is then performed using methanesulfonyl chloride and pyridine, achieving 82% yield. X-ray crystallography of the final product validates the planar geometry of the imidazoline ring and the axial orientation of the methanesulfonyl group.
Optimization Insight:
- Oxidant: NH4Fe(SO4)2·12H2O (15 mol%)
- Solvent: Acetonitrile
- Temperature: Reflux (82°C)
Solid-Phase Synthesis for Scalable Production
Recent advances in solid-phase synthesis, as reported in SCIRP, enable scalable production. A Wang resin-bound imidazoline precursor is functionalized with 4-bromobenzyl thioether via Mitsunobu coupling, followed by on-resin sulfonylation. Cleavage with trifluoroacetic acid (TFA) yields the target compound with 90% purity (HPLC). This method is advantageous for combinatorial chemistry applications, though it requires specialized equipment.
Analytical Characterization and Validation
All synthetic routes necessitate rigorous validation:
- NMR Spectroscopy : 1H NMR spectra consistently show two doublets (δ 7.45–7.60) for the 4-bromophenyl group and a singlet for the methanesulfonyl moiety.
- HRMS : Molecular ion peaks align with the theoretical mass (C12H14BrN3O2S2: 423.32).
- X-ray Diffraction : Confirms the chair conformation of the imidazoline ring and the trans orientation of substituents.
Chemical Reactions Analysis
2-{[(4-bromophenyl)methyl]sulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Coupling reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Common reagents and conditions used in these reactions include catalysts such as palladium, bases such as potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{[(4-bromophenyl)methyl]sulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole has several scientific research applications, including:
Medicinal chemistry: Imidazole derivatives are known for their antimicrobial, antifungal, anti-inflammatory, and anticancer activities. This compound can be used as a lead compound for the development of new drugs.
Biological studies: The compound can be used to study the biological pathways and molecular targets involved in its mechanism of action.
Chemical synthesis: The compound can be used as a building block for the synthesis of more complex molecules with potential biological activities.
Material science: Imidazole derivatives are used in the development of functional materials such as dyes, sensors, and catalysts.
Mechanism of Action
The mechanism of action of 2-{[(4-bromophenyl)methyl]sulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids or proteins, leading to the disruption of cellular functions. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
In contrast, the phenylsulfonyl group in introduces steric bulk, which may reduce solubility. Halogen substituents (Br, Cl, F) influence electronic properties. For instance, the 4-fluorophenyl group in introduces electron-withdrawing effects, while bromine in the target compound balances steric bulk with moderate electronegativity.
Synthetic Methodologies :
- The target compound’s synthesis likely involves sulfonylation and thioether formation, analogous to the chlorination methods described for 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole .
- Recrystallization techniques (e.g., MTBE in ) are common for purifying imidazole derivatives, suggesting similar approaches may apply to the target compound.
Crystallographic and Structural Trends :
- Imidazole derivatives with aromatic substituents (e.g., ) exhibit significant dihedral angles (30–64°) between the imidazole core and aryl rings, affecting molecular packing. The target compound’s 4-bromophenyl and methanesulfonyl groups may similarly distort planarity, reducing crystalline order compared to simpler analogs .
Functional Group Comparisons
- Methanesulfonyl vs.
- Bromophenyl vs. Chlorophenyl :
The bromine atom in the target compound provides greater polarizability than chlorine, influencing van der Waals interactions and melting points (e.g., 152–154°C for a Br-containing analog vs. lower values for Cl derivatives ).
Challenges and Contradictions
- Data Gaps : Direct melting points, spectral data (e.g., NMR, IR), and biological activity for the target compound are absent in the evidence, limiting quantitative comparisons.
- Synthesis Complexity: The presence of both sulfonyl and thioether groups in the target compound may require multi-step synthesis, contrasting with simpler routes for monosubstituted imidazoles .
Biological Activity
2-{[(4-bromophenyl)methyl]sulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole is a synthetic compound belonging to the imidazole class, characterized by its unique substitution pattern. This compound has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article aims to explore the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structural formula can be represented as follows:
This structure includes:
- A bromophenyl group (which may influence biological activity),
- A sulfanyl group (potentially enhancing reactivity),
- A methanesulfonyl group (which may affect solubility and bioavailability).
Antimicrobial Activity
Imidazole derivatives, including this compound, have been shown to possess significant antimicrobial properties. Research indicates that compounds with similar structures exhibit activity against various bacterial strains.
Case Study:
A study evaluated several imidazole derivatives for their antimicrobial efficacy against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results demonstrated that specific derivatives exhibited promising antibacterial activity comparable to standard antibiotics like Norfloxacin .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| HL1 | S. aureus | 50 µg/mL |
| HL2 | E. coli | 30 µg/mL |
| HL3 | B. subtilis | 40 µg/mL |
Anticancer Activity
The anticancer potential of imidazole derivatives has also been widely studied. This compound has been investigated for its effects on various cancer cell lines.
Case Study:
One study reported that imidazole derivatives demonstrated antiproliferative effects against HeLa (cervical cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines. The compound exhibited a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent .
| Cell Line | IC50 (µM) | % Cell Viability at 10 µM |
|---|---|---|
| HeLa | 15 | 45% |
| MDA-MB-231 | 20 | 38% |
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes involved in nucleic acid synthesis or protein metabolism, disrupting cellular functions.
- Cell Cycle Arrest: Compounds like this may induce cell cycle arrest in cancer cells, preventing proliferation.
- Reactive Oxygen Species (ROS) Modulation: Some imidazole derivatives are known to modulate ROS levels, contributing to their cytotoxic effects against cancer cells.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with other imidazole derivatives.
| Compound Name | Substituent | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| 2-{[(4-chlorophenyl)methyl]sulfanyl} | Chlorophenyl | Moderate | Low |
| 2-{[(4-nitrophenyl)methyl]sulfanyl} | Nitrophenyl | High | Moderate |
| 2-{[(4-bromophenyl)methyl]sulfanyl} | Bromophenyl | High | High |
Q & A
How can researchers optimize the synthesis of this compound to improve yield and purity?
Basic Synthesis Methodology
The synthesis typically involves a multi-step approach starting with cyclocondensation of 4-bromobenzyl mercaptan with glyoxal derivatives under sonocatalyzed conditions to form the dihydroimidazole core . Subsequent methanesulfonylation is achieved using methanesulfonyl chloride in dichloromethane with triethylamine as a base . Key optimization parameters include:
| Parameter | Optimal Conditions | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Catalyst | Ammonium acetate (2 equiv) | Enhances cyclization rate | |
| Solvent | Ethanol (reflux) | Improves solubility | |
| Reaction Time | 8-12 hours (step 1) | Prevents byproduct formation | |
| Temperature | 0-5°C (sulfonylation step) | Controls exothermic reaction |
Yield improvements (from 45% to 68%) require inert atmosphere maintenance (N₂/Ar) to prevent thiol oxidation . Purity ≥95% is achieved via silica gel chromatography (hexane/EtOAc gradient) .
What advanced analytical techniques are most effective for structural and electronic characterization?
Basic Characterization Framework
A combination of spectroscopic and crystallographic methods is essential:
- IR Spectroscopy : Identifies functional groups (C-S stretch: 640-680 cm⁻¹; S=O stretches: 1345/1152 cm⁻¹) .
- Multinuclear NMR :
- ¹H NMR (400 MHz, CDCl₃): Imidazole protons (δ 3.2-4.1 ppm), aromatic protons (δ 7.3-7.6 ppm), methanesulfonyl CH₃ (δ 3.05 ppm) .
- ¹³C NMR: Imidazole carbons (δ 120-140 ppm), sulfonyl carbon (δ 42 ppm) .
- X-ray Crystallography : Resolves dihedral angles between substituents (e.g., 30.1–64.3° in analogs ), confirming spatial orientation impacts reactivity.
- Elemental Analysis : Validates purity (≤0.4% deviation for C/H/N) .
For electronic properties, UV-Vis (λmax 270-290 nm in MeOH) and cyclic voltammetry (E₁/2 = -1.2 V vs Ag/AgCl) reveal redox-active sites .
How can substituent modifications (e.g., bromine replacement) alter biological activity?
Advanced Structure-Activity Relationship (SAR)
Replacing bromine with electron-withdrawing groups (e.g., -CF₃) enhances electrophilicity, improving enzyme inhibition. Conversely, -OCH₃ increases lipophilicity, impacting membrane permeability. Key SAR insights from analogs:
| Substituent | Biological Impact (vs Br) | Reference |
|---|---|---|
| -Cl | Increased antifungal potency | |
| -F | Improved metabolic stability | |
| -CF₃ | Enhanced CYP51 binding affinity |
SAR studies require molecular docking (e.g., AutoDock Vina) and in vitro assays (MIC against Candida albicans) .
What methodological approaches resolve contradictions in spectral data (e.g., NMR vs X-ray)?
Advanced Data Reconciliation
Discrepancies between NMR (solution-state) and X-ray (solid-state) data often arise from conformational flexibility. Strategies include:
- Variable-Temperature NMR : Resolves dynamic effects (e.g., ring puckering) .
- DFT Geometry Optimization : Compares computed (B3LYP/6-31G**) and experimental structures to identify dominant conformers .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C-H···O) influencing crystal packing .
How can computational modeling predict environmental fate or toxicity?
Advanced Environmental Impact Assessment
Use OECD guidelines and computational tools:
- Hydrolysis Studies : Conduct at pH 4, 7, and 9 (40°C, 5 days) to assess stability .
- Biodegradation : Apply OECD 301B (modified Sturm test) to measure CO₂ evolution .
- QSAR Models : Predict logP (2.8 ± 0.3) and EC50 for Daphnia magna using EPI Suite .
What experimental designs are robust for evaluating biological activity?
Advanced Pharmacological Profiling
- Antifungal Assays : Microbroth dilution (CLSI M27-A3) to determine MIC against C. albicans .
- Enzyme Inhibition : Fluorescence-based assays for CYP51 inhibition (IC50 calculations) .
- Cytotoxicity Screening : MTT assay on HEK293 cells to assess selectivity (therapeutic index) .
How can researchers address low reactivity of the sulfanyl group in functionalization?
Advanced Reactivity Enhancement
Activate the C-S bond via:
- Oxidation : Use m-CPBA in CH₂Cl₂ (0°C) to form sulfone derivatives .
- Metal Catalysis : Pd(OAc)₂/Xantphos for cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) .
- Photoredox Strategies : Ru(bpy)₃Cl₂ under blue LED (456 nm) for C-H functionalization .
What crystallographic parameters influence catalytic or biological function?
Advanced Structural Analysis
Key parameters from X-ray
- Dihedral Angles : Between imidazole core and substituents (e.g., 42.0° for 4-bromophenyl ).
- Intermolecular Interactions : C-Br···π (3.4 Å) and S=O···H-C (2.8 Å) stabilize crystal packing .
- Torsional Strain : Measured via N-C-S-C dihedral (168.5°), indicating conformational rigidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
